N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes a thienopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienopyrazole intermediate, followed by nitration and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- Diphenhydramine impurity B
- Celecoxib
Uniqueness
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide stands out due to its specific thienopyrazole core and nitrobenzamide functional group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .
Biological Activity
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyrazole class and exhibits a unique structural configuration that is believed to contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C15H15N3O3S, with a molecular weight of 315.36 g/mol. The structure consists of a thieno[3,4-c]pyrazole core linked to a nitrobenzamide moiety, which is essential for its biological activity.
Biological Activities
Research indicates that compounds in the thienopyrazole class exhibit various biological activities, including:
- Antitumor Activity : Thienopyrazoles have shown promising results as potential anticancer agents. Studies have indicated that derivatives can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Properties : Some thienopyrazole derivatives demonstrate significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it may possess moderate to high activity against certain bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno[3,4-c]pyrazole Core : This core structure is crucial for the interaction with biological targets such as kinases.
- Nitro Group : The presence of the nitro group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity.
- Methylphenyl Substituent : The 2-methylphenyl group may influence lipophilicity and cellular uptake.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrazole derivatives:
- Antitumor Activity : A study demonstrated that derivatives with modifications on the thieno[3,4-c]pyrazole core exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antitumor potential .
- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced levels of nitric oxide and TNF-α production in macrophages.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that certain thienopyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
Table of Biological Activities
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-5-2-3-8-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-4-7-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTZHBHARDBPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.